molecular formula C18H26N2O6 B556999 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 7733-29-1

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No. B556999
CAS RN: 7733-29-1
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-UHFFFAOYSA-N
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a chemical compound with the CAS Number: 7733-29-1 . It has a molecular weight of 366.41 . The compound is also known as Cbz-Orn (Boc)-OH . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 . The InChI key is RWQCKACYKKSOKK-AWEZNQCLSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Amino Acids : Adamczyk and Reddy (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield, indicating its use in creating novel amino acids (Adamczyk & Reddy, 2001).

  • Applications in HIV Research : Badalassi et al. (2002) prepared (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative of the compound, for the solid-phase peptide synthesis of oligopeptides, which are useful in detecting HIV-protease activity (Badalassi, Nguyen, Crotti & Reymond, 2002).

  • Efficient Synthesis Methods : Koseki, Yamada, and Usuki (2011) described the efficient synthesis of four benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, showcasing the synthetic versatility of the compound (Koseki, Yamada & Usuki, 2011).

  • Production of Epoxy Amino Acids : Krishnamurthy et al. (2014) used derivatives of 2-amino-4-pentenoic acid (allylglycine) to generate compounds with five-membered rings like 4-hydroxyproline derivatives, indicating its role in complex organic synthesis (Krishnamurthy, Arai, Nakanishi & Nishino, 2014).

  • Preparation of Electrophilic Building Blocks : Zimmermann and Seebach (1987) discussed the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds using derivatives of this compound (Zimmermann & Seebach, 1987).

  • Peptide Inhibitors Research : Litera et al. (1998) prepared diastereoisomers of certain compounds derived from (S)-phenylalanine, which are hydroxyethylene isosteres of Phe-Phe peptide bond, indicating its use in peptide synthesis (Litera, Buděšínský, Urban & Soucek, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428557
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

CAS RN

199924-46-4
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Blankson - 2016 - search.proquest.com
Antibiotic resistance poses a significant challenge in anti-infective therapy. There are several mechanisms involved in antibiotic resistance with efflux being a major determinant. …
Number of citations: 3 search.proquest.com
R Kerr - 2020 - wrap.warwick.ac.uk
The cell wall biosynthesis pathway is made up of a number of steps which can be targeted by a number of antimicrobial natural product inhibitors. These can be utilised in medicine for …
Number of citations: 3 wrap.warwick.ac.uk

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